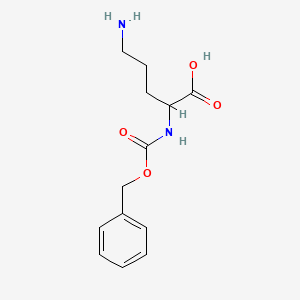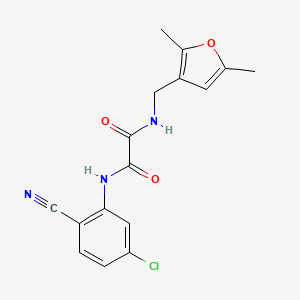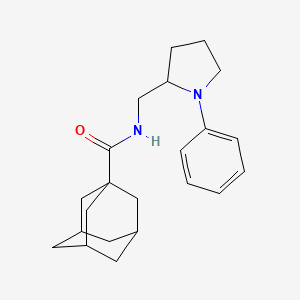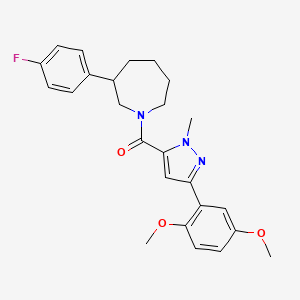![molecular formula C16H22N2O6 B2827038 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide CAS No. 2034243-53-1](/img/structure/B2827038.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group and the benzodioxin ring would be key features of its structure .Chemical Reactions Analysis
As an oxalamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in condensation reactions, nucleophilic substitutions, or redox reactions. The exact reactions would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and are typically measured experimentally .Scientific Research Applications
Heterocyclic Carbene Chemistry
Heterocyclic carbenes, such as those derived from oxazole and thiazole molecules, have been studied for their potential in metal-induced tautomerization reactions. These carbenes have been transformed into their carbene tautomers and transmetalated to gold(i), highlighting their utility in synthesizing heterometallic compounds with potential catalytic and material science applications (J. Ruiz & B. F. Perandones, 2009).
Synthesis of Sesamol Derivatives
Research into sesamol derivatives, compounds with methylenedioxy groups similar to the query compound, has led to the synthesis of novel organic molecules. These studies provide insights into methodologies for synthesizing complex organic molecules with potential applications in medicinal chemistry and drug development (K. Fukui, M. Nakayama, & Sachihiko Tanaka, 1969).
Oxidative Aminocarbonylation-Cyclization
A novel synthesis approach involving oxidative aminocarbonylation-cyclization has been developed for creating 2,3-dihydrobenzo[1,4]dioxine derivatives. This method highlights the versatility of palladium-catalyzed reactions in constructing complex heterocyclic compounds, which could be relevant for synthesizing compounds with similar structures to the query chemical (B. Gabriele et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes , it may influence the cholinergic system and lipid metabolism.
Result of Action
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes , it may influence neuronal signaling and inflammatory responses.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dimethoxy-2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(22-3,10-21-2)9-17-14(19)15(20)18-11-4-5-12-13(8-11)24-7-6-23-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZAVYTDGKWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)




![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)
